molecular formula C21H25ClN2O3S B11338361 1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11338361
M. Wt: 421.0 g/mol
InChI Key: QCLRDZTUVMJPPZ-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chlorobenzyl chloride with methanesulfonyl chloride to form 2-chlorophenylmethanesulfonyl chloride . This intermediate is then reacted with 3,4-dimethylphenylpiperidine-4-carboxamide under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-N’-(3,4-dimethylphenyl)piperidine-4-carboxamide: Similar structure but lacks the methanesulfonyl group.

    1-[(2-bromophenyl)methanesulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    1-[(2-chlorophenyl)methanesulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-7-8-19(13-16(15)2)23-21(25)17-9-11-24(12-10-17)28(26,27)14-18-5-3-4-6-20(18)22/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

QCLRDZTUVMJPPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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